REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][NH:4][C:5]1[C:12]([N+:13]([O-])=O)=[CH:11][CH:10]=[CH:9][C:6]=1[C:7]#[N:8].[H][H]>[Pd].CO>[NH2:13][C:12]1[C:5]([NH:4][CH2:3][CH2:2][OH:1])=[C:6]([CH:9]=[CH:10][CH:11]=1)[C:7]#[N:8]
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Name
|
|
Quantity
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69 g
|
Type
|
reactant
|
Smiles
|
OCCNC1=C(C#N)C=CC=C1[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is then filtered on Celite
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Type
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CUSTOM
|
Details
|
evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C#N)C=CC1)NCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 62.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |